2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

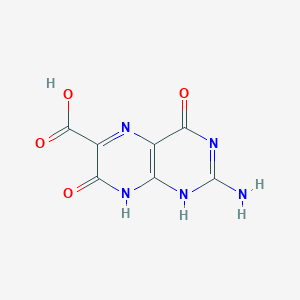

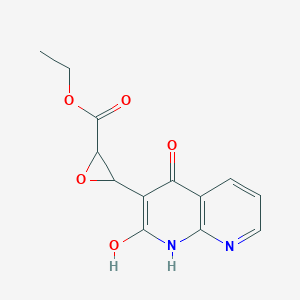

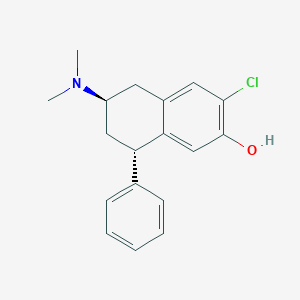

“2,3-Dihydro-1,4-benzodioxine-2-carbothioamide” is a chemical compound with the molecular formula C9H9NO2S . It is a derivative of 1,4-Benzodioxin, which is a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxin .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been reported . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxine-2-carbothioamide” is based on the 1,4-Benzodioxin structure, which is a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxin . The compound has a carbothioamide group attached to it .科学的研究の応用

Anticancer Research

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide: derivatives have been studied for their potential as anticancer agents. The compound’s ability to interact with biological targets relevant to cancer pathways makes it a candidate for drug development. Research has focused on synthesizing derivatives that can act as inhibitors for specific enzymes or receptors involved in cancer cell proliferation .

PARP1 Inhibition for DNA Repair

The compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair. Inhibiting PARP1 can be a strategy in cancer treatment, as it may prevent cancer cells from repairing their DNA, leading to cell death .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents . They have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Mode of Action

It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .

Biochemical Pathways

It’s known that 1,4-benzodioxane derivatives have been associated with various biological activities, including α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Pharmacokinetics

The synthesis of enantiomerically enriched 1,4-benzodioxanes has been reported, which could potentially influence the bioavailability of the compound .

Result of Action

It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents .

Action Environment

The effect of temperature and cosolvent concentration on the kinetic resolution of a similar compound, 1,4-benzodioxane-2-carboxylic acid methyl ester, has been investigated .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVHNZPAGHKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381265 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

147031-85-4 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)

![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)